molecular formula C11H10N2O2 B2447265 4'-Aminospiro[1,2-dihydroindene-3,5'-1,3-oxazole]-2'-one CAS No. 1693585-98-6

4'-Aminospiro[1,2-dihydroindene-3,5'-1,3-oxazole]-2'-one

Cat. No.: B2447265
CAS No.: 1693585-98-6
M. Wt: 202.213
InChI Key: YFDXZUWDIRWEFK-UHFFFAOYSA-N
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Description

4’-Aminospiro[1,2-dihydroindene-3,5’-1,3-oxazole]-2’-one is a heterocyclic compound that features a spiro linkage between an indene and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Aminospiro[1,2-dihydroindene-3,5’-1,3-oxazole]-2’-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-dihydroindene derivatives with oxazole precursors in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4’-Aminospiro[1,2-dihydroindene-3,5’-1,3-oxazole]-2’-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

4’-Aminospiro[1,2-dihydroindene-3,5’-1,3-oxazole]-2’-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical agent due to its unique structural features.

    Industry: It is used in the development of advanced materials, including polymers and nanocomposites.

Mechanism of Action

The mechanism of action of 4’-Aminospiro[1,2-dihydroindene-3,5’-1,3-oxazole]-2’-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[cyclohexane-1,3’-indoline]-2’-one
  • Spiro[indene-1,3’-oxazole]-2’-one
  • Spiro[1,2-dihydroindene-3,5’-1,3-thiazole]-2’-one

Uniqueness

4’-Aminospiro[1,2-dihydroindene-3,5’-1,3-oxazole]-2’-one is unique due to its specific spiro linkage and the presence of both indene and oxazole rings. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1693585-98-6

Molecular Formula

C11H10N2O2

Molecular Weight

202.213

IUPAC Name

4'-aminospiro[1,2-dihydroindene-3,5'-1,3-oxazole]-2'-one

InChI

InChI=1S/C11H10N2O2/c12-9-11(15-10(14)13-9)6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H2,12,13,14)

InChI Key

YFDXZUWDIRWEFK-UHFFFAOYSA-N

SMILES

C1CC2(C3=CC=CC=C31)C(=NC(=O)O2)N

solubility

not available

Origin of Product

United States

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